2-(Methoxymethyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-(methoxymethyl)-7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12-13(10-19-17-21-15(11-25-2)22-24(12)17)14-6-7-18-16(20-14)23-8-4-3-5-9-23/h6-7,10H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHXFPQVCDHWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)COC)C3=NC(=NC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the oxidative cyclization of pyrimidinylhydrazones. One common method uses iodobenzene diacetate (IBD) as the oxidizing agent in dichloromethane, followed by a Dimroth rearrangement to yield the desired triazolopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like IBD.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with IBD leads to the formation of triazolopyrimidine derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit potent anticancer properties. Research has shown that 2-(Methoxymethyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl) can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been found to target the EZH2 histone methyltransferase, a key player in the progression of various cancers such as B-cell lymphomas .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Its structural analogs have shown effectiveness against viruses by disrupting their replication mechanisms. The presence of the piperidine moiety is crucial for enhancing the compound's bioactivity against viral targets .
Neurological Applications
Given its piperidine component, this compound may have implications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, suggesting potential applications in developing treatments for conditions like schizophrenia and depression .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the structure-activity relationship (SAR) of similar triazolo-pyrimidines and their effects on EZH2 inhibition. The findings suggested that modifications to the piperidine ring significantly improved cellular potency and selectivity against cancer cells .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | EZH2 |
| Compound B | 0.8 | EZH2 |
| 2-(Methoxymethyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl) | 0.6 | EZH2 |
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, researchers synthesized various derivatives of triazolo-pyrimidines and tested their efficacy against influenza virus strains. The study demonstrated that certain modifications led to enhanced antiviral activity, indicating a promising avenue for further research into this compound .
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazolopyrimidine derivatives vary in substituents at the 2-, 5-, 6-, and 7-positions. Below is a comparative analysis of structurally related compounds:
Pharmacological and Physicochemical Comparisons
Bioactivity: The target compound’s 2-piperidino-4-pyrimidinyl group may confer selectivity for kinases (e.g., CDK2, BRD4) due to its similarity to ATP-binding motifs . Compound 5t () with a trimethoxyphenyl group at the 7-position shows antiproliferative activity, while the target’s methyl group may reduce steric hindrance for binding to smaller pockets. Morpholino derivatives () exhibit higher aqueous solubility (logP ≈ 2.1) compared to the target’s piperidino group (predicted logP ≈ 2.8) .
Synthetic Accessibility: The target compound likely requires multi-step synthesis involving Biginelli-like cyclization (as in ) or Suzuki coupling for the pyrimidinyl-piperidino group. Carboxamide derivatives () are synthesized via one-pot reactions, while sulfonamide derivatives () require sulfonyl chloride intermediates.
Thermodynamic Stability: Methoxymethyl at the 2-position (target compound) provides steric protection against metabolic oxidation compared to amino or thio groups . Piperidino-pyrimidinyl substituents may increase melting points (>200°C) due to hydrogen-bonding capacity, as seen in similar morpholino derivatives .
Table: Key Data for Selected Triazolopyrimidines
Biological Activity
The compound 2-(Methoxymethyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, known for its diverse biological activities, particularly in cancer treatment. This article explores the compound's biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a triazole ring fused with a pyrimidine system and substituted with a piperidine moiety. Its chemical formula is CHNO.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring through cyclization reactions.
- Piperidine substitution , which enhances biological activity by modifying the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds in the triazolo[1,5-a]pyrimidine class. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| H12 | HCT-116 | 9.58 | Induction of apoptosis and G2/M phase arrest |
| H12 | MCF-7 | 13.1 | Regulation of cell cycle proteins |
The compound H12 exhibited superior activity compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu), indicating its potential as a lead compound for further development .
The primary mechanism of action involves:
- Inhibition of the ERK signaling pathway , which is crucial for cell proliferation and survival.
- Induction of apoptosis via modulation of apoptotic proteins and cell cycle regulators.
- Interference with tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Case Studies
Several case studies have documented the efficacy of triazolo-pyrimidines in preclinical models:
-
Study on MGC-803 Cells :
- The compound inhibited colony formation and induced apoptosis.
- It downregulated ERK1/2 phosphorylation and affected downstream signaling pathways.
-
HCT-116 Cell Line Evaluation :
- Demonstrated significant growth inhibition with an IC value of 0.53 μM.
- Induced cell cycle arrest and apoptosis through tubulin polymerization inhibition.
These findings suggest that modifications to the piperidine and pyrimidine components can enhance biological activity and selectivity against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 2-(Methoxymethyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)triazolopyrimidine?
- Methodology : Multi-step reactions involving cyclocondensation of aminopyrazoles with carbonyl derivatives (e.g., ethyl 3-oxohexanoate) in solvents like DMF or acetic acid under reflux. Catalysts such as TMDP (trimethylenedipiperidine) in ethanol/water mixtures improve yield (70–85%) but require careful handling due to toxicity .
- Key Parameters :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Aminopyrazole, Aldehyde | DMF | 100–120°C | 60–70% |
| 2 | TMDP catalyst | Ethanol/Water | RT → Reflux | 75–85% |
Q. How is structural characterization performed for triazolopyrimidine derivatives?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for methoxymethyl (δ 3.3–3.5 ppm), piperidino (δ 1.5–2.5 ppm), and pyrimidinyl protons .
- IR Spectroscopy : Identify C=N (1600–1650 cm⁻¹), C-O (1250 cm⁻¹), and N-H (3300 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 438.5 for C₂₁H₂₆N₈O₂) .
Q. What in vitro assays are used to evaluate biological activity?
- Assays :
- Kinase Inhibition : Measure IC₅₀ values using ATP-competitive binding assays (e.g., EGFR or CDK2 kinases) .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical IC₅₀: 5–20 μM) .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?
- Strategies :
- Use steric directing groups (e.g., bulky substituents on aldehydes) to favor 6-position functionalization .
- Optimize solvent polarity (e.g., DMF vs. ethanol) to control cyclization pathways .
Q. What crystallographic methods resolve structural ambiguities in triazolopyrimidines?
- Methods : Single-crystal X-ray diffraction with SHELXL refinement. Key parameters:
| Software | Resolution (Å) | R-factor | Space Group |
|---|---|---|---|
| SHELXL | ≤1.5 | <0.05 | P2₁/c |
Q. How is target engagement validated for kinase inhibition?
- Approaches :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by thermal stabilization of kinases .
- CRISPR Knockout Models : Compare activity in wild-type vs. kinase-deficient cell lines .
Q. How should contradictory data in biological assays be analyzed?
- Case Study : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 25 μM) may arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 μM) or cell passage number .
- Statistical Analysis : Use ANOVA with post-hoc tests (p < 0.05) to validate significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
